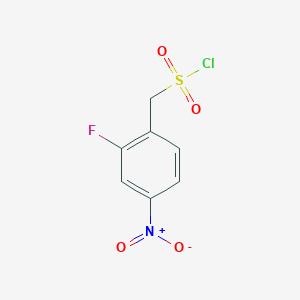

(2-Fluoro-4-nitrophenyl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Fluoro-4-nitrophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H5ClFNO4S. This compound is characterized by the presence of a fluorine atom and a nitro group on a phenyl ring, along with a methanesulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-nitrophenyl)methanesulfonyl chloride typically involves the reaction of (2-Fluoro-4-nitrophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-4-nitrophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The methanesulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Nucleophilic substitution: Products include (2-Fluoro-4-nitrophenyl)methanesulfonamides, (2-Fluoro-4-nitrophenyl)methanesulfonates, and (2-Fluoro-4-nitrophenyl)methanesulfonothioates.

Reduction: The major product is (2-Fluoro-4-aminophenyl)methanesulfonyl chloride.

Scientific Research Applications

(2-Fluoro-4-nitrophenyl)methanesulfonyl chloride is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-nitrophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

(4-Nitrophenyl)methanesulfonyl chloride: Similar structure but lacks the fluorine atom.

Methanesulfonyl chloride: Lacks the phenyl ring and substituents.

(2-Fluoro-4-methylphenyl)methanesulfonyl chloride: Similar structure but has a methyl group instead of a nitro group.

Uniqueness: (2-Fluoro-4-nitrophenyl)methanesulfonyl chloride is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in specific synthetic and research applications.

Biological Activity

(2-Fluoro-4-nitrophenyl)methanesulfonyl chloride is an organosulfur compound with significant potential in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure features a phenyl ring with a fluorine atom and a nitro group, enhancing its reactivity and making it a valuable intermediate in the synthesis of various bioactive compounds. Despite limited direct studies on its biological activity, derivatives of this compound have been investigated for their pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C7H6ClFNO3S. The presence of the fluorine and nitro groups at the ortho and para positions, respectively, contributes to its unique reactivity profile. This compound is classified as corrosive, necessitating careful handling.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C7H6ClFNO3S |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

| Hazard Classification | Corrosive (GHS05) |

Synthesis

The synthesis of this compound involves the reaction of 2-fluoro-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under controlled conditions to optimize yield and purity.

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds with similar structures have shown promising pharmacological effects:

- Anti-inflammatory Activity : Compounds containing nitro groups often exhibit anti-inflammatory properties. The mechanism may involve modulation of inflammatory cytokines or inhibition of inflammatory pathways.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have indicated that similar compounds can inhibit cell proliferation in leukemia and colon carcinoma models .

- Enzyme Interaction : The compound's ability to form covalent bonds with nucleophiles makes it a useful tool for probing biochemical interactions. This characteristic allows for potential applications in enzyme inhibition studies.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Modulation of cytokines | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Enzyme Interaction | Covalent bond formation with nucleophiles |

Case Studies

Several studies have explored the biological implications of compounds that share structural similarities with this compound:

- Study on Nitrophenyl Derivatives : A series of nitrophenyl derivatives were evaluated for their cytotoxic effects on human peripheral blood mononuclear cells (PBMC). The results indicated that compounds with similar nitro substitutions exhibited significant antiproliferative effects, suggesting potential therapeutic applications in oncology .

- Mechanistic Studies : Research involving enzyme inhibitors has shown that modifications at the para position relative to the nitro group can enhance binding affinity to target enzymes, leading to increased inhibitory activity .

Properties

Molecular Formula |

C7H5ClFNO4S |

|---|---|

Molecular Weight |

253.64 g/mol |

IUPAC Name |

(2-fluoro-4-nitrophenyl)methanesulfonyl chloride |

InChI |

InChI=1S/C7H5ClFNO4S/c8-15(13,14)4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2 |

InChI Key |

PFQIYLZRYNCALO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)CS(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.